molecular formula C8H15NO B13505099 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine

Cat. No.: B13505099
M. Wt: 141.21 g/mol
InChI Key: PWEDQFRHXXLSBC-UHFFFAOYSA-N
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Description

1-{1-Methyl-2-oxabicyclo[311]heptan-4-yl}methanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane ring system with an oxygen atom and a methyl group

Preparation Methods

The synthesis of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[3.1.1]heptane ring system, which can be derived from readily available starting materials such as cyclohexene and formaldehyde.

    Cyclization: The cyclization reaction is carried out under acidic conditions to form the bicyclic ring system.

    Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the bicyclic intermediate.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where different substituents can be introduced using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the bicyclic ring system.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.

Mechanism of Action

The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism, depending on its specific structure and functional groups.

Comparison with Similar Compounds

1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine

InChI

InChI=1S/C8H15NO/c1-8-2-6(3-8)7(4-9)5-10-8/h6-7H,2-5,9H2,1H3

InChI Key

PWEDQFRHXXLSBC-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)C(CO2)CN

Origin of Product

United States

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